IDO1 Inhibitory Potency: A 15-Fold Reduction in Cellular Activity vs. Advanced Analogues
The unsubstituted 4-amino-1,2,5-oxadiazole-3-carboximidamide scaffold (target compound) exhibits an IC50 of 1,000 nM in a cellular IDO1 inhibition assay, which is markedly less potent than advanced N-substituted derivatives such as epacadostat and its optimized analogues [1]. This significant difference in cellular activity quantifies its role as an early-stage core scaffold rather than a final drug candidate, a critical distinction for procurement decisions where potency expectations differ [2].
| Evidence Dimension | Cellular IDO1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1,000 nM (1 µM) |
| Comparator Or Baseline | Compound 25 (optimized 1,2,5-oxadiazole-3-carboximidamide derivative): IC50 = 68.59 nM |
| Quantified Difference | 14.6-fold less potent |
| Conditions | IFN-γ-stimulated human HeLa cells (target) vs. HEK293T cells overexpressing hIDO1 (comparator) |
Why This Matters
This quantifies the compound's role as a foundational intermediate or control, not an active drug candidate, preventing misapplication in high-potency screening cascades.
- [1] BindingDB. BDBM50300312: 4-amino-1,2,5-oxadiazole-3-carboximidamide. View Source
- [2] Song, X. et al. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Eur. J. Med. Chem. 2020, 190, 112059. View Source
